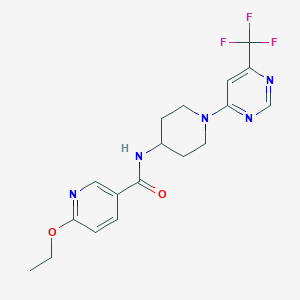

6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

Description

Properties

IUPAC Name |

6-ethoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O2/c1-2-28-16-4-3-12(10-22-16)17(27)25-13-5-7-26(8-6-13)15-9-14(18(19,20)21)23-11-24-15/h3-4,9-11,13H,2,5-8H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOPLBSBWOJEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 6-Ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide, with a molecular formula of C19H22F3N5O2. Its molecular weight is approximately 393.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H22F3N5O2 |

| Molecular Weight | 393.41 g/mol |

| IUPAC Name | 6-Ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide |

| InChI Key | (not provided) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and may influence the binding affinity to target proteins, potentially leading to inhibition or modulation of enzymatic activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, thereby altering signal transduction pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the low micromolar range against breast cancer and melanoma cell lines, suggesting promising anticancer properties .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar pyrimidine derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting comparable efficacy to standard antibiotics .

Case Studies

- Antiproliferative Effects : A study investigated the effects of related compounds on triple-negative breast cancer cells, revealing that certain modifications to the pyrimidine structure significantly enhanced antiproliferative activity .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of pyrimidine derivatives, where compounds structurally similar to 6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide were tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological properties of this compound:

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitution and cyclization to construct the piperidine and pyrimidine moieties .

Pharmacological Testing

Pharmacological evaluations have included:

- Cell Viability Assays : To determine IC50 values against various cancer cell lines.

- Antibacterial Testing : Using standard protocols to assess minimum inhibitory concentrations (MICs) against bacterial strains.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that contributes to its biological activity. Its molecular formula is C19H22F3N5O2, and it contains functional groups such as an ethoxy group, a trifluoromethyl group, and a piperidine moiety. These structural elements are crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide. For instance, pyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Research indicates that similar compounds can modulate neurotransmitter levels and exhibit neuroprotective effects.

| Study | Findings | Relevance |

|---|---|---|

| Neuroprotective effects of pyrimidine derivatives | Reduced neuronal apoptosis in models of neurodegeneration | Potential treatment for Alzheimer's disease |

Case Study 1: Cancer Treatment

In a study published in MDPI, researchers synthesized various pyrimidine derivatives, including compounds structurally related to 6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide. These compounds were tested against breast cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective properties of related compounds in models of oxidative stress. The results indicated that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Features and Modifications

The compound shares structural motifs with analogs reported in recent patents (), particularly in the use of trifluoromethylpyrimidine and heterocyclic systems. Key comparisons are summarized below:

Pharmacological and Physicochemical Properties

- Potency and Selectivity: The trifluoromethylpyrimidine group is critical for kinase inhibition (e.g., JAK, as implied in ), with analogs showing nanomolar potency in enzymatic assays. The target compound’s ethoxy group may reduce off-target effects compared to morpholinylethoxy-containing analogs (), which could exhibit broader kinase engagement due to morpholine’s hydrogen-bonding capacity .

- Solubility and Permeability :

Ethoxy substituents (logP ~2.5 estimated) likely improve aqueous solubility relative to bulkier tert-butyl or morpholinylethoxy groups (logP ~3.5–4.0). However, spirocyclic systems () may balance lipophilicity and metabolic stability through rigid conformation . - Metabolic Stability :

Trifluoromethyl groups in all analogs enhance resistance to oxidative metabolism. The target compound’s piperidine linker may undergo slower CYP450-mediated oxidation compared to azetidine-containing derivatives (), which are smaller and more metabolically labile .

Research Findings and Implications

- Therapeutic Potential: The compound’s structural simplicity may favor oral bioavailability compared to bulkier analogs (). Its ethoxy group could reduce cardiotoxicity risks associated with morpholine derivatives .

- Limitations : Lack of direct comparative enzymatic data limits conclusive efficacy rankings. Further studies are needed to assess selectivity across kinase families.

Q & A

Q. What are the optimal synthetic routes for 6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide, and how can reaction efficiency be maximized?

To design an efficient synthesis, prioritize modular approaches involving:

- Stepwise coupling : React the ethoxynicotinamide core with the trifluoromethylpyrimidine-piperidine moiety via amide bond formation, using coupling agents like HATU or EDCI .

- Design of Experiments (DoE) : Apply statistical DoE (e.g., factorial designs) to optimize parameters (temperature, solvent polarity, catalyst loading) and minimize side reactions. For example, a 2^3 factorial design can identify interactions between variables like reaction time and pH .

- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

SAR analysis should focus on:

- Core modifications : Replace the ethoxy group with cyclopentyloxy or methylphenoxy groups (analogous to structural variants in ) to assess impact on solubility and target binding .

- Bioisosteric substitutions : Replace the trifluoromethyl group with chloro or methyl groups to evaluate electronic effects on activity .

- High-throughput assays : Use fluorescence polarization or SPR to quantify binding affinity against targets like kinases or GPCRs, ensuring dose-response curves are generated for each derivative .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in biological activity data across different assay systems?

Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Address this by:

- Orthogonal validation : Confirm activity in cell-free (e.g., enzymatic assays) and cell-based systems (e.g., reporter gene assays) .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding variables like buffer composition .

- Machine learning : Train models on discrepant datasets to predict biologically relevant activity thresholds .

Q. How can the compound’s target engagement be validated in complex biological matrices?

Use:

- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of putative targets (e.g., kinases) in lysates treated with the compound .

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound’s structure to crosslink with targets, followed by pull-down and LC-MS/MS identification .

- SPR imaging : Validate binding kinetics in real-time using immobilized target proteins .

Q. What strategies are effective for elucidating the compound’s metabolic stability and toxicity profile?

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify metabolites via UPLC-QTOF-MS. Compare degradation rates with control compounds .

- Reactive metabolite screening : Use glutathione traps to detect electrophilic intermediates formed during metabolism .

- Toxicogenomics : Perform RNA-seq on treated cell lines to identify upregulated stress pathways (e.g., oxidative stress, ER stress) .

Q. How can in silico modeling improve the prediction of pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration by calculating free energy profiles for compound translocation .

- Physiologically based pharmacokinetic (PBPK) models : Integrate logP, pKa, and plasma protein binding data to predict tissue distribution .

- ADMET predictor software : Use tools like Schrödinger’s QikProp to estimate bioavailability and half-life .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for analyzing dose-response data in preclinical studies?

- Four-parameter logistic (4PL) modeling : Fit dose-response curves to calculate EC50/IC50 values and Hill slopes .

- Bootstrap resampling : Estimate confidence intervals for potency metrics to assess reproducibility .

- ANOVA with post-hoc tests : Compare efficacy across treatment groups, adjusting for multiple comparisons (e.g., Tukey’s HSD) .

Q. How can researchers address low solubility in biological assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .

- Nanoformulation : Prepare liposomal or polymeric nanoparticles to enhance aqueous dispersion .

- Dynamic light scattering (DLS) : Monitor aggregation in real-time to adjust buffer conditions .

Advanced Mechanistic Studies

Q. What techniques are recommended for studying the compound’s interaction with nucleic acids?

- Circular dichroism (CD) spectroscopy : Detect conformational changes in DNA/RNA upon compound binding .

- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .

- CRISPR-Cas9 screens : Identify synthetic lethal genetic interactions in knockout cell libraries .

Q. How can in vivo efficacy be correlated with target modulation in disease models?

- Pharmacodynamic biomarkers : Quantify target phosphorylation or downstream markers (e.g., serum cytokines) in blood/tissue samples .

- PET imaging : Radiolabel the compound (e.g., with ^18F) to track biodistribution and target engagement in real-time .

- Transcriptomic profiling : Use spatial transcriptomics in tumor sections to map drug-induced gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.